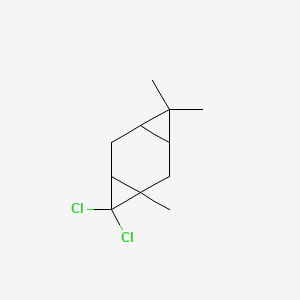
Dimethyl 2,5-dimethylidenehexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-dimethylidenehexanedioate is an organic compound with the molecular formula C10H14O4. It is a diester derivative of hexanedioic acid, featuring two methylidene groups at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,5-dimethylidenehexanedioate can be synthesized through several methods. One common approach involves the esterification of 2,5-dimethylidenehexanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and improving the overall sustainability of the production method.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-dimethylidenehexanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2,5-dimethylidenehexanedioic acid.
Reduction: 2,5-dimethylidenehexanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-dimethylidenehexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, including the development of prodrugs.
Industry: Utilized in the production of polymers and resins due to its reactive ester groups.
Mecanismo De Acción
The mechanism of action of dimethyl 2,5-dimethylidenehexanedioate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bonds, releasing the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for the compound’s potential use as a prodrug, where the active drug is released upon enzymatic cleavage.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl hexanedioate: Lacks the methylidene groups, resulting in different reactivity and applications.
Dimethyl 2,5-dimethylhexanedioate: Similar structure but with methyl groups instead of methylidene groups, affecting its chemical behavior.
Uniqueness
Dimethyl 2,5-dimethylidenehexanedioate is unique due to the presence of the methylidene groups, which confer distinct reactivity patterns compared to its analogs. These groups can participate in additional chemical reactions, making the compound versatile for various synthetic applications.
Propiedades
Número CAS |
31952-35-9 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
dimethyl 2,5-dimethylidenehexanedioate |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)13-3)5-6-8(2)10(12)14-4/h1-2,5-6H2,3-4H3 |
Clave InChI |
OZYATKONTOCNPJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C)CCC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


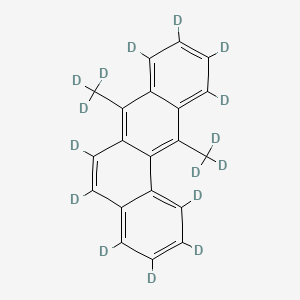
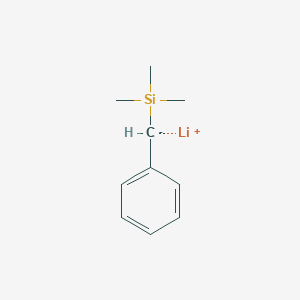
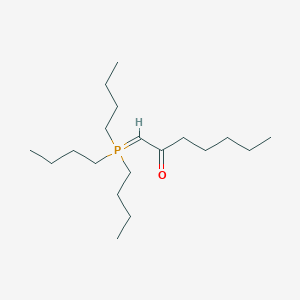


![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
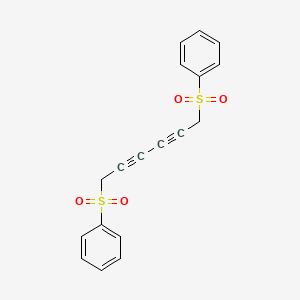

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
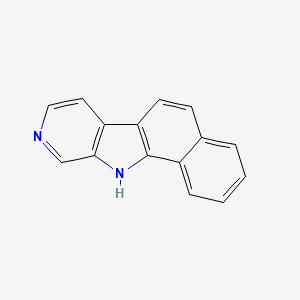
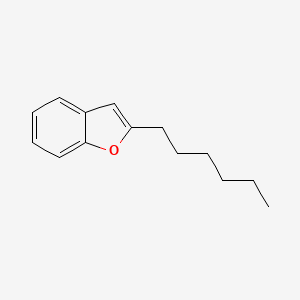
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
